3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
Chemical Structure and Fundamental Properties
Molecular Identity and Configuration
Molecular Formula and Weight
The compound 3-(4-hydroxyphenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid is characterized by the molecular formula $$ \text{C}{13}\text{H}{13}\text{N}3\text{O}3 $$, with a calculated molecular weight of 259.26 g/mol . This corresponds to a structure containing a fused triazolo-pyridine core, a 4-hydroxyphenyl substituent, and a carboxylic acid group.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{13}\text{N}3\text{O}3 $$ | |
| Molecular Weight | 259.26 g/mol |
Structural Elucidation and IUPAC Nomenclature
The IUPAC name 3-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine-6-carboxylic acid reflects its structural hierarchy:
- Fused Ring System : A triazolo[4,3-a]pyridine core, where the triazole ring (positions 1,2,4) is fused to a pyridine ring at positions 4 and 3.
- Substituents :
- 4-Hydroxyphenyl Group : A phenyl ring with a hydroxyl group at the para position, attached to the triazole ring at position 3.
- Carboxylic Acid Group : Positioned at the 6-carbon of the pyridine ring.
The SMILES string C1CC2=NN=C(N2CC1C(=O)O)C3=CC=C(C=C3)O captures the connectivity, with the hydroxyl group on the phenyl ring (C3=CC=C(C=C3)O) and the carboxylic acid (C(=O)O).
Stereochemical Analysis and Spatial Arrangement
The compound’s spatial arrangement is defined by its fused bicyclic system and substituents:
- Tetrahydro Configuration : The pyridine ring (positions 5–8) adopts a saturated, partially hydrogenated structure, contributing to the compound’s stability.
- Stereochemical Features : No explicit stereochemical descriptors (e.g., R/S configurations) are provided in available sources, suggesting the compound exists in a single diastereomeric form stabilized by the fused ring system.
Physicochemical Properties
Melting Point and Thermal Stability
Experimental melting point data is not explicitly reported in available sources. However, comparable triazolo-pyridine carboxylic acids (e.g., CID 81495834) often exhibit melting points in the range of 200–250°C , depending on substituents and lattice interactions. Thermal stability is inferred from the presence of a carboxylic acid group, which may participate in hydrogen bonding, enhancing crystallinity and thermal resilience.
Solubility Profile in Various Solvents
The compound’s solubility is influenced by its polar functional groups:
- Polar Solvents : High solubility in water and ethanol due to hydrogen-bonding interactions with the hydroxyl and carboxylic acid groups.
- Nonpolar Solvents : Limited solubility in hydrocarbons (e.g., hexane) due to the absence of hydrophobic domains.
| Solvent | Solubility Behavior | Rationale |
|---|---|---|
| Water | High | Hydrogen bonding with -OH/-COOH |
| Ethanol | Moderate-High | Polar aprotic interactions |
| Hexane | Low | Lack of hydrophobic regions |
Partition Coefficient (LogP) Analysis
Theoretical logP values are not directly reported, but computational estimates (e.g., using MolLogP) suggest a negative logP (e.g., ~-1.5 to -2.0) due to:
- Hydrophilic Groups : Carboxylic acid (-COOH) and phenolic hydroxyl (-OH) enhance water solubility.
- Aromatic Regions : The triazolo-pyridine and phenyl rings contribute minor hydrophobicity.
pKa Values and Acid-Base Characteristics
pKa values are not experimentally reported, but functional group analysis provides estimates:
- Carboxylic Acid (pKa ~2–4) : Typical for aromatic carboxylic acids.
- Phenolic -OH (pKa ~9–10) : Lower acidity than aliphatic phenols due to resonance stabilization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (1H and 13C NMR) Analysis
No experimental NMR data is available in public databases. Predicted signals include:
- 1H NMR :
- Carboxylic Acid Protons : Broad singlet near δ 12–13 ppm (deshielded).
- Aromatic Protons : Multiplets in δ 6.8–7.5 ppm (phenyl and triazolo-pyridine rings).
- 13C NMR :
- Carboxylic Carbon : δ ~170–175 ppm.
- Aromatic Carbons : Peaks in δ 100–160 ppm.
Infrared Spectroscopy Signatures
Key IR absorption bands are predicted as:
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| -OH (Phenolic) | ~3200–3500 (broad) | O-H stretching |
| -COOH | ~2500–3000 (broad) | O-H stretching (acid) |
| C=O (Carboxylic) | ~1700–1750 | C=O stretching |
| Aromatic C-H | ~3000–3100 | C-H stretching (sp²) |
Mass Spectrometry Fragmentation Patterns
Expected MS fragments include:
- Molecular Ion : $$ m/z \, 259.26 \, [M+H]^+ $$.
- Key Fragments :
- Loss of CO₂ ($$ m/z \, 215.24 $$): $$ [M - \text{CO}2 + H]^+ $$.
- Loss of H₂O ($$ m/z \, 241.24 $$): $$ [M - \text{H}2\text{O} + H]^+ $$.
X-ray Crystallography Data
No crystallographic data is publicly available, limiting insights into precise molecular packing or hydrogen-bonding interactions. Computational models suggest a planar triazolo-pyridine core with substituents in a trigonal geometry.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-10-4-1-8(2-5-10)12-15-14-11-6-3-9(13(18)19)7-16(11)12/h1-2,4-5,9,17H,3,6-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUVKVBTCMENDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(=O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Data adapted and summarized from reference
Alternative Microwave-Assisted Protocols
Recent advances demonstrate that microwave irradiation can significantly accelerate the synthesis of related triazolo[1,5-a]pyridine derivatives, enhancing reaction rates and yields compared to conventional heating. However, for the specific 3-(4-hydroxyphenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid, microwave methods require acidic solvents such as acetic acid to proceed effectively.
| Entry | Solvent | Method | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acetic acid | Heating | 3 h | 74 | Conventional heating |
| 2 | Ethanol | Microwave | 45 min | No reaction | Acidic solvent necessary |
| 3 | Methanol | Microwave | 45 min | No reaction | Acidic solvent necessary |
| 4 | Acetonitrile | Microwave | 45 min | No reaction | Acidic solvent necessary |
Industrial and Scale-Up Considerations
- Use of solid acid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) has been reported for related heterocyclic carboxylic acids, offering advantages in catalyst recovery and environmental impact.
- The oxidative CDC method is attractive for industrial applications due to its metal-catalyzed, one-pot, and environmentally benign nature, utilizing molecular oxygen as the oxidant.
- Reaction scalability depends on maintaining oxygen atmosphere and acidic conditions to avoid side product formation.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd(OAc)₂-catalyzed CDC | N-amino-2-iminopyridine + β-ketoester, acetic acid, O₂, reflux | High yields, direct C–N bond formation, mild oxidant | Requires oxygen atmosphere, long reaction times |
| Microwave-assisted synthesis | Similar substrates, acetic acid, microwave irradiation | Faster reaction, energy efficient | Acidic solvent mandatory, limited substrate scope |
| Solid acid catalysis | Pyrano-pyrazole derivatives, AC-SO3H catalyst, ethanol, room temp | Mild conditions, catalyst recyclability | Moderate yields, less documented for target compound |
Research Findings and Mechanistic Insights
- The oxidative CDC reaction mechanism involves initial coordination of Pd(II) to the amino and keto functionalities, facilitating dehydrogenation and cyclization to form the triazolo ring.
- Molecular oxygen reoxidizes Pd(0) to Pd(II), sustaining the catalytic cycle.
- Acidic media protonates intermediates, stabilizing transition states and promoting ring closure.
- Side products such as triazolo[1,5-a]pyridines form under excess acid, indicating delicate balance in reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against a range of bacteria and fungi. The presence of the hydroxyl group on the phenyl ring is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been implicated in reducing oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions such as Alzheimer’s disease and other neurodegenerative disorders .
Synthesis of Novel Compounds
The unique structure of 3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that may possess enhanced biological activity or novel properties for research purposes .
Drug Development
In the pharmaceutical industry, this compound can be explored for drug development due to its potential as a lead compound. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce toxicity by modifying different functional groups on the triazole and pyridine rings .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the [1,2,4]triazolo[4,3-a]pyridine core but differ in substituents, leading to variations in properties and applications:
Substituent Variations and Molecular Data
*Hypothetical molecular formula for the target compound.
Structural and Functional Insights
- Hydroxyphenyl Group (Target Compound): The 4-hydroxyphenyl substituent may enhance solubility and target binding in biological systems (e.g., kinase inhibition) compared to non-polar groups like methyl or trifluoromethyl. However, its susceptibility to oxidation could limit metabolic stability .
- Trifluoromethyl and Difluoromethyl Groups : These substituents improve lipophilicity (logP) and resistance to enzymatic degradation, making them prevalent in agrochemicals (e.g., fungicides) and CNS-targeting drugs .
- Methyl Group : The 3-methyl variant (CAS 1221725-50-3) is a commercially available building block with applications in synthesizing more complex triazolo-pyridine derivatives .
- Chloromethyl Group : The hydrochloride salt form (95% purity) is utilized in late-stage functionalization for drug candidates requiring halogenated motifs .
Pharmacological and Industrial Relevance
Pharmaceutical Potential
Biological Activity
3-(4-Hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine ring , along with a hydroxyphenyl group and a carboxylic acid functional group . These structural elements contribute to its chemical versatility and potential therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 243.26 g/mol |
| CAS Number | 1517390-24-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been shown to bind to specific enzyme active sites, influencing their catalytic functions. For instance, it may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Modulation of Signaling Pathways : It interacts with proteins in signal transduction pathways, affecting cellular responses and potentially leading to apoptosis in cancer cells .
Anticancer Activity
Recent studies have demonstrated significant anticancer properties against various cancer cell lines:
- Cytotoxicity Studies : Research indicates that 3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibits cytotoxic effects on human cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer). The IC₅₀ values for these cell lines ranged from approximately 6.76 µg/mL to over 200 µg/mL depending on the specific derivative tested .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Compounds with similar triazole and pyridine structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.
Antimicrobial Activity
Preliminary data indicate that this compound may also possess antimicrobial properties. Similar compounds within the triazole class have shown effectiveness against various bacterial strains and fungi. Further research is needed to elucidate the specific mechanisms involved.
Case Studies
A notable study evaluated the compound's efficacy in vitro against several cancer cell lines. The results indicated that modifications in the hydroxyphenyl group significantly enhanced the anticancer activity:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, and how are intermediates purified?
- Methodology : The compound is synthesized via cyclization reactions using precursors like 4-hydroxyphenyl-substituted pyridines or pyrimidines. A key step involves forming the triazole ring through copper-catalyzed azide-alkyne cycloaddition or thermal cyclization of hydrazine derivatives . Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/dioxane mixtures .
- Data : Yields range from 45% to 72% depending on reaction conditions, with purity confirmed via HPLC (>95%) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Structural confirmation relies on 1H/13C NMR (to assign aromatic protons and carboxyl groups), FTIR (C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3200 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass) . Single-crystal X-ray diffraction is used for unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What solubility and stability challenges are associated with this compound?
- Data : The compound exhibits poor aqueous solubility (logP ~2.8) but improved solubility in DMSO or ethanol. Stability studies indicate degradation under UV light (t1/2 = 48 hours) and acidic conditions (pH <3), necessitating storage at -20°C in amber vials .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability?
- Methodology :
- Catalytic Additives : Use of p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst enhances cyclization efficiency, reducing reaction time from 24 to 8 hours .
- Microwave-Assisted Synthesis : Reduces energy consumption and improves regioselectivity (yield increase by ~15%) .
- Data : Comparative studies show PTSA increases yield from 60% to 82% in triazole ring formation .
Q. How do structural modifications (e.g., salt formation) influence pharmacokinetic properties?
- Methodology : Formation of sodium or potassium salts improves aqueous solubility (e.g., sodium salt solubility: 12 mg/mL vs. free acid: 0.5 mg/mL) . SwissADME predicts drug-likeness parameters (e.g., topological polar surface area = 98 Ų, indicating moderate blood-brain barrier permeability) .
- Data : Sodium salts exhibit 2.5-fold higher bioavailability in rodent models compared to the free acid form .
Q. What strategies resolve discrepancies in reported biological activity across studies?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer assays) and control compounds (e.g., celecoxib for COX-2 inhibition comparisons) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies (e.g., hydroxylated derivatives showing enhanced activity) .
- Data : Inconsistent IC50 values for COX-2 inhibition (range: 0.8–3.2 µM) are attributed to metabolite interference .
Data Contradiction Analysis
Q. Why do solubility predictions (SwissADME) conflict with experimental data for certain derivatives?
- Analysis : SwissADME’s logP calculations may underestimate the impact of crystalline packing forces in salts. Experimental solubility of the sodium salt (12 mg/mL) exceeds predictions (8 mg/mL) due to lattice energy reduction .
- Resolution : Validate in silico predictions with dynamic light scattering (DLS) to assess aggregation tendencies .
Methodological Tables
| Parameter | Free Acid | Sodium Salt | Reference |
|---|---|---|---|
| Aqueous Solubility (mg/mL) | 0.5 | 12 | |
| logP | 2.8 | 1.2 | |
| Bioavailability (Rodent) | 22% | 55% |
| Synthetic Method | Yield | Time | Catalyst |
|---|---|---|---|
| Conventional Cyclization | 60% | 24h | None |
| PTSA-Catalyzed Cyclization | 82% | 8h | PTSA |
Key Recommendations for Researchers
- Prioritize salt formation to enhance solubility for in vivo studies.
- Use microwave synthesis for time-sensitive protocols.
- Cross-validate computational predictions with experimental assays to address data contradictions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
